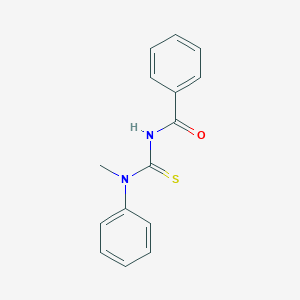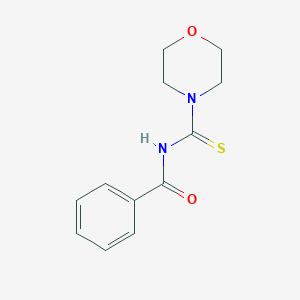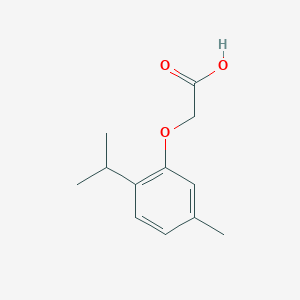![molecular formula C14H8N2Se B183015 4-[(4-Cyanophenyl)selanyl]benzonitrile CAS No. 117995-33-2](/img/structure/B183015.png)
4-[(4-Cyanophenyl)selanyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Cyanophenyl)selanyl]benzonitrile, also known as 4-CPSeCN, is a novel organic compound that contains a selenium atom in its structure. This compound has attracted the attention of scientists due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Aplicaciones Científicas De Investigación
4-[(4-Cyanophenyl)selanyl]benzonitrile has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
In addition to its anticancer activity, 4-[(4-Cyanophenyl)selanyl]benzonitrile has also been studied for its potential as a catalyst in organic reactions. It has been shown to catalyze the oxidation of alcohols to aldehydes and ketones using hydrogen peroxide as the oxidant. The compound is also an efficient catalyst for the synthesis of benzimidazoles from o-phenylenediamine and aldehydes or ketones.
Mecanismo De Acción
The mechanism of action of 4-[(4-Cyanophenyl)selanyl]benzonitrile in cancer cells involves the activation of the caspase pathway and inhibition of the PI3K/Akt signaling pathway. The compound induces the cleavage of caspase-9 and caspase-3, leading to apoptosis in cancer cells. Inhibition of the PI3K/Akt signaling pathway results in the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins.
Efectos Bioquímicos Y Fisiológicos
4-[(4-Cyanophenyl)selanyl]benzonitrile has been shown to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are important factors in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(4-Cyanophenyl)selanyl]benzonitrile in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in high yield. However, one of the limitations of using 4-[(4-Cyanophenyl)selanyl]benzonitrile is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of 4-[(4-Cyanophenyl)selanyl]benzonitrile. One possible direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new catalytic applications for 4-[(4-Cyanophenyl)selanyl]benzonitrile could lead to the discovery of new organic reactions with high efficiency and selectivity.
Métodos De Síntesis
The synthesis of 4-[(4-Cyanophenyl)selanyl]benzonitrile involves the reaction of 4-bromobenzonitrile with potassium selenocyanate in the presence of a palladium catalyst. This reaction results in the formation of 4-[(4-Cyanophenyl)selanyl]benzonitrile with a yield of up to 80%. The purity of the compound can be improved by recrystallization from ethanol.
Propiedades
Número CAS |
117995-33-2 |
|---|---|
Nombre del producto |
4-[(4-Cyanophenyl)selanyl]benzonitrile |
Fórmula molecular |
C14H8N2Se |
Peso molecular |
283.2 g/mol |
Nombre IUPAC |
4-(4-cyanophenyl)selanylbenzonitrile |
InChI |
InChI=1S/C14H8N2Se/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H |
Clave InChI |
ZZQSDUABTXPWLJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)[Se]C2=CC=C(C=C2)C#N |
SMILES canónico |
C1=CC(=CC=C1C#N)[Se]C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



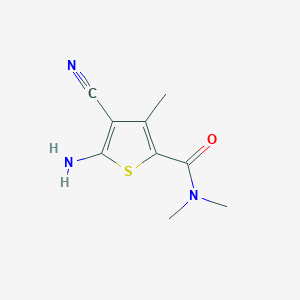
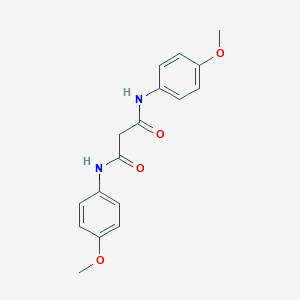
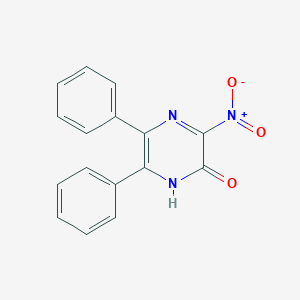
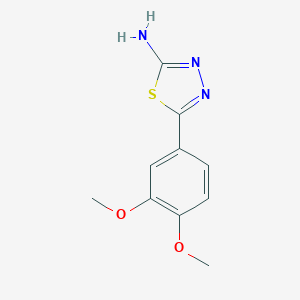
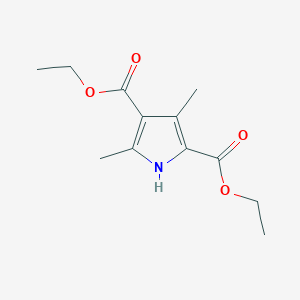
![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)
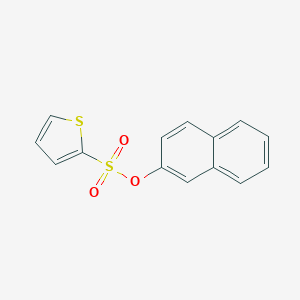
![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)
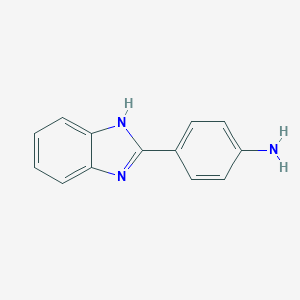
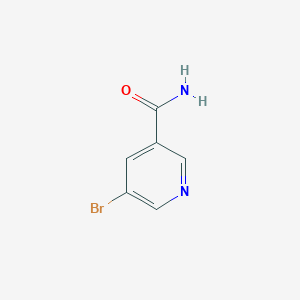
![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)
